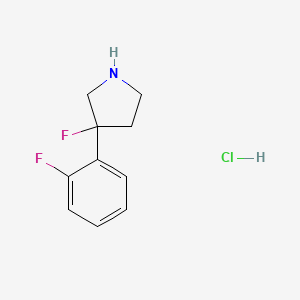
3-Fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride
Descripción general
Descripción
3-Fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1803561-18-3 . It has a molecular weight of 219.66 . It is stored at a temperature of -10 degrees and is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride . The InChI code is 1S/C10H11F2N.ClH/c11-9-4-2-1-3-8(9)10(12)5-6-13-7-10;/h1-4,13H,5-7H2;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.66 . It is in the form of a powder . The storage temperature is -10 degrees .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Molecules : This compound is integral in synthesizing new heterocyclic molecules with potential applications in drug discovery and material science. For instance, the synthesis, characterization, and reactivity studies of heterocyclic compounds, such as 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, involve complex reactions where 3-Fluoro derivatives play a crucial role. These molecules are characterized for their structural, electronic, and optical properties, indicating their utility in non-linear optics and as potential anti-cancer drugs (Murthy et al., 2017).
Chemosensors : The compound's derivatives are used in the synthesis of chemosensors for detecting metal ions. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate demonstrates selective sensing abilities for Al(3+) ions, showcasing its application in environmental monitoring and biochemical assays (Maity & Govindaraju, 2010).
Organocatalysis : In the realm of organocatalysis, fluorinated derivatives of pyrrolidine, including 3-Fluoro-3-(2-fluorophenyl)pyrrolidine, are explored for their potential to influence reaction pathways and outcomes. These studies delve into how the introduction of fluorine atoms affects the molecule's reactivity and selectivity in catalytic processes, offering insights into designing more efficient catalysts for organic synthesis (Sparr et al., 2009).
Radiolabeling for Imaging : The fluorination of pyrrolidine derivatives is also significant in the synthesis of radiolabeled compounds for imaging purposes. These fluorinated radioligands are valuable in positron emission tomography (PET) imaging, aiding in the study of biological pathways and drug interactions within the body. The synthesis approach and application in imaging provide crucial information for developing diagnostic tools (Eskola et al., 2002).
Fluorinated Ligands for Drug Discovery : The structural modification of pyrrolidine rings by fluorination is critical in the development of ligands for targeted protein degradation. Research into 3-fluoro-4-hydroxyprolines, derived from pyrrolidine substrates, demonstrates their utility in modulating molecular recognition by biological systems, with implications for drug design and therapeutic applications (Testa et al., 2018).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The signal word is 'Warning’ . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
3-fluoro-3-(2-fluorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-9-4-2-1-3-8(9)10(12)5-6-13-7-10;/h1-4,13H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWFXSWWNVHQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-(2-fluorophenyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




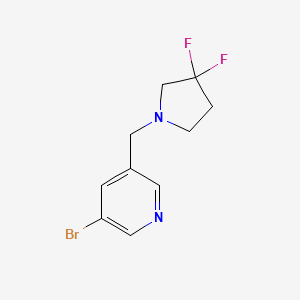
![2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole](/img/structure/B1447046.png)
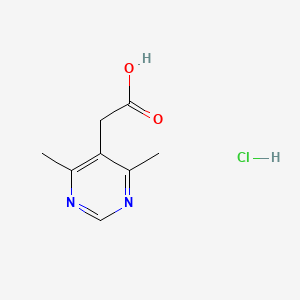
![[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1447048.png)
![3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1447050.png)
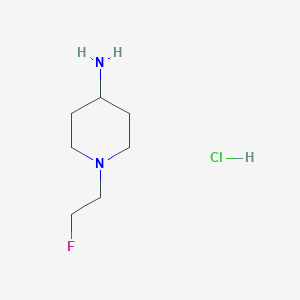
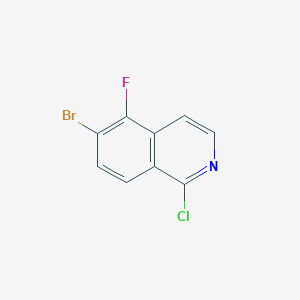
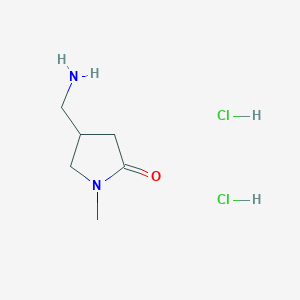
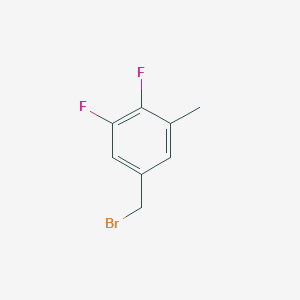
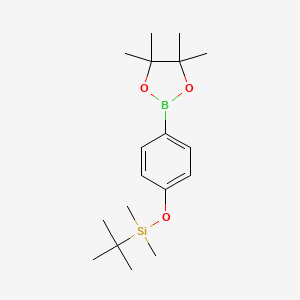
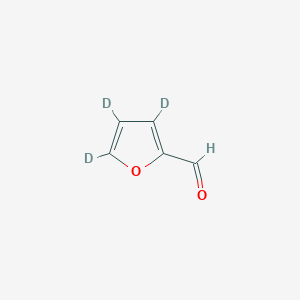
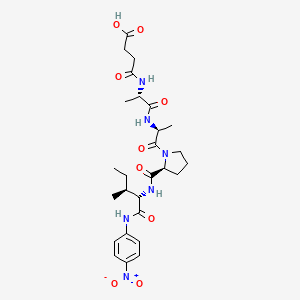
![Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1447063.png)